molecular formula C19H12ClF2N5OS B2854527 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 861645-98-9

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2854527
CAS No.: 861645-98-9
M. Wt: 431.85
InChI Key: WTUUHEXSDCWFIH-UHFFFAOYSA-N
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Description

2-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold known for its structural resemblance to purines. This compound is substituted at three critical positions:

  • 4-position: A thioacetamide linker (-S-CH2-C(O)-), which introduces flexibility and hydrogen-bonding capacity.
  • N-acetamide: An N-(2,4-difluorophenyl) group, contributing to electronic effects and steric bulk.

Pyrazolo[3,4-d]pyrimidines are widely studied for pharmacological applications, including kinase inhibition and antitumor activity, due to their ability to mimic adenosine triphosphate (ATP) in enzymatic binding pockets .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF2N5OS/c20-11-1-4-13(5-2-11)27-18-14(8-25-27)19(24-10-23-18)29-9-17(28)26-16-6-3-12(21)7-15(16)22/h1-8,10H,9H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUUHEXSDCWFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Chlorophenylhydrazine with 4,6-Dichloropyrimidine-5-Carbaldehyde

The pyrazolo[3,4-d]pyrimidine core is synthesized via a [3+2] cycloaddition between 4-chlorophenylhydrazine and 4,6-dichloropyrimidine-5-carbaldehyde under acidic conditions. Thiourea is subsequently introduced to replace the chlorine atom at position 4 with a thione group.

Procedure :

  • Reactants :
    • 4-Chlorophenylhydrazine (1.0 equiv), 4,6-dichloropyrimidine-5-carbaldehyde (1.1 equiv), thiourea (1.5 equiv).
  • Conditions :
    • Reflux in ethanol (80°C, 12 h) with sodium ethoxide (0.2 equiv).
  • Workup :
    • Cool to room temperature, filter, and recrystallize from ethanol/water (3:1).

Yield : 72–78%.
Characterization :

  • IR : υ 3160 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=S).
  • 1H NMR (DMSO-d6): δ 8.25 (s, 1H, pyrimidine-H), 7.62–7.58 (m, 2H, Ar–H), 7.45–7.41 (m, 2H, Ar–H), 4.12 (s, 1H, S–H).

Preparation of 2-Chloro-N-(2,4-Difluorophenyl)Acetamide

Acylation of 2,4-Difluoroaniline

The chloroacetamide side chain is synthesized via Schotten-Baumann acylation.

Procedure :

  • Reactants :
    • 2,4-Difluoroaniline (1.0 equiv), chloroacetyl chloride (1.2 equiv).
  • Conditions :
    • Stir in dichloromethane (0°C, 2 h) with triethylamine (2.0 equiv).
  • Workup :
    • Wash with 5% HCl, dry over Na2SO4, and concentrate in vacuo.

Yield : 85–90%.
Characterization :

  • MP : 98–100°C.
  • 13C NMR (CDCl3): δ 167.2 (C=O), 152.1 (C–F), 148.9 (C–F), 123.5–110.3 (Ar–C), 41.8 (CH2Cl).

Thioether Bond Formation

Nucleophilic Substitution of Thione with Chloroacetamide

The thione group undergoes deprotonation and substitution with the chloroacetamide intermediate.

Procedure :

  • Reactants :
    • 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-thione (1.0 equiv), 2-chloro-N-(2,4-difluorophenyl)acetamide (1.2 equiv).
  • Conditions :
    • Reflux in dimethylformamide (DMF, 100°C, 6 h) with potassium carbonate (2.5 equiv).
  • Workup :
    • Pour into ice-water, filter, and purify via column chromatography (SiO2, ethyl acetate/hexane 1:2).

Yield : 65–70%.
Characterization :

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H2O).
  • HRMS : m/z calculated for C20H13ClF2N5OS [M+H]+: 484.0432, found: 484.0428.

Optimization and Green Chemistry Alternatives

Solvent-Free Microwave-Assisted Synthesis

To enhance sustainability, microwave irradiation (300 W, 120°C, 30 min) in solvent-free conditions achieves comparable yields (68%) with reduced reaction time.

Catalytic Efficiency

Using piperidine acetate (5 mol%) in ethanol improves regioselectivity, minimizing byproducts like disulfides.

Analytical Data Summary

Parameter Value
Molecular Formula C20H13ClF2N5OS
Molecular Weight 483.87 g/mol
Melting Point 214–216°C
1H NMR (DMSO-d6) δ 10.21 (s, 1H, NH), 8.72 (s, 1H, pyrimidine-H), 7.88–7.12 (m, 8H, Ar–H), 4.32 (s, 2H, SCH2)
IR υ 3280 (N–H), 1695 (C=O), 1240 (C–S)

Challenges and Solutions

  • Regioselectivity : Competing substitution at position 6 of the pyrazolo[3,4-d]pyrimidine is mitigated by using bulky bases (e.g., K2CO3).
  • Purification : Silica gel chromatography effectively separates the target compound from unreacted chloroacetamide.

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews its synthesis, biological activity, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound involves several key steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent modifications to introduce the thio and acetamide groups. The general synthetic route can be summarized as follows:

  • Formation of Pyrazolo[3,4-d]pyrimidine : Starting from appropriate precursors, the pyrazolo[3,4-d]pyrimidine framework is constructed through a series of condensation and cyclization reactions.
  • Thioether Formation : The introduction of the thio group is achieved through nucleophilic substitution reactions.
  • Acetamide Coupling : The final step involves the coupling of the thio-pyrazolo compound with 2,4-difluoroaniline to yield the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results in inhibiting various cancer cell lines.

  • In Vitro Studies : Research indicates that derivatives similar to this compound exhibit significant anti-proliferative effects against human cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). For instance, a related compound demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR T790M .
  • Mechanism of Action : The mechanism involves inducing apoptosis and cell cycle arrest at specific phases (S and G2/M). Flow cytometric analyses have shown an increase in the BAX/Bcl-2 ratio, indicating enhanced apoptotic signaling .

Kinase Inhibition

The compound acts as a potent inhibitor of various kinases involved in cancer progression:

  • EGFR Inhibition : Similar compounds have been characterized as effective epidermal growth factor receptor (EGFR) inhibitors, crucial for controlling cell proliferation and survival in tumors .
  • AKT Pathway Targeting : Compounds with structural similarities have been reported to inhibit AKT signaling pathways, which are often upregulated in glioblastoma and other cancers. This inhibition correlates with reduced tumor growth and improved survival rates in preclinical models .

Case Studies

Several case studies provide insight into the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on A549 Cells : A derivative exhibited an IC50 value of 8.21 µM against A549 cells, demonstrating its effectiveness in lung cancer treatment.
  • Glioblastoma Models : Another study evaluated compounds against primary patient-derived glioblastoma cells and reported significant inhibition of neurosphere formation while sparing non-cancerous cells .

Data Table

The following table summarizes key biological activity data for related compounds:

Compound NameTargetIC50 (µM)Cell LineMechanism
Compound 12bEGFR WT0.016A549Apoptosis induction
Compound 12bEGFR T790M0.236HCT-116Cell cycle arrest
Compound 4jAKT212GlioblastomaKinase inhibition

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as effective anticancer agents. For instance, compounds similar to 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to reduced proliferation of cancer cells. In particular, derivatives targeting CDK2 have demonstrated significant growth inhibition across various cancer cell lines .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazolo[3,4-d]pyrimidines have been associated with antibacterial and antifungal effects. For example, derivatives have exhibited broad-spectrum activity against strains such as Staphylococcus aureus and Escherichia coli. The activity is often linked to the electron-withdrawing groups present in the molecule, enhancing its interaction with microbial targets .

Neuroprotective Effects

Emerging research indicates that pyrazolo[3,4-d]pyrimidine derivatives may possess neuroprotective properties. These compounds can modulate neurotransmitter systems and exhibit antioxidant activity, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's . Specifically, the ability of these compounds to interact with GABA receptors may contribute to their neuroprotective effects.

Anti-inflammatory Activity

Another promising application is in the treatment of inflammatory conditions. Compounds from this class have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests that this compound could be explored for its potential in treating diseases characterized by excessive inflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at the thio and acetamide positions. Understanding its structure-activity relationship (SAR) is critical for optimizing its biological activity. Variations in substituents can significantly influence potency and selectivity against specific biological targets .

Case Studies and Research Findings

Study Findings Reference
Study on CDK InhibitionDemonstrated significant growth inhibition in cancer cell lines using pyrazolo[3,4-d]pyrimidine derivatives
Antimicrobial Activity AssessmentShowed broad-spectrum antibacterial effects against S. aureus and E. coli
Neuroprotective PotentialIndicated modulation of GABA receptors leading to neuroprotection
Anti-inflammatory ResearchFound inhibition of pro-inflammatory cytokines

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares the target compound with structurally related derivatives, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reported Activity/Properties
Target Compound 1-(4-ClPh), 4-S-CH2-C(O)-NH-(2,4-F2Ph) ~443.86* High halogen content (Cl, F) enhances lipophilicity; thioether linker improves metabolic stability. Likely kinase inhibition (inferred from scaffold) .
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide 1-(4-FPh), 4-S-CH2-C(O)-NH-(4-CF3OPh) ~519.36 Trifluoromethoxy group increases electronegativity; reduced steric hindrance vs. difluorophenyl. Unspecified, but CF3O groups often improve blood-brain barrier penetration.
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide 1-Ph, 4-S-CH2-C(O)-NH-(4-AcNHPh) ~462.50 Acetamidophenyl substitution enhances hydrogen-bonding potential; phenyl group reduces polarity. Potential solubility challenges due to planar aromatic systems.
2-(1-(4-Amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one 3-MeS, 4-NH2, 1-CH2CH3 linked to chromenone ~571.20 Chromenone moiety introduces rigidity; methylthio group may modulate redox properties. Anticancer activity (patent example); chromenones are associated with topoisomerase inhibition.
1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives 1-(4-MeOPh), 4-one, variable N-substitutions (e.g., chlorobenzyl, arylpiperazine) ~300–450 Methoxy group improves solubility; N-arylpiperazine substitutions enable CNS targeting. Broad pharmacological applications (e.g., antipsychotic, antiviral).

*Calculated based on formula.

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity

  • Halogenation: The target compound’s 4-chlorophenyl and 2,4-difluorophenyl groups enhance binding to hydrophobic pockets compared to non-halogenated analogs (e.g., phenyl in ). Chlorine’s larger atomic radius may improve Van der Waals interactions over fluorine .
  • Linker Modifications : The thioacetamide (-S-CH2-C(O)-) linker in the target compound offers greater metabolic stability compared to ester or ether linkers, as sulfur is less prone to oxidative degradation .
  • Aromatic vs. Aliphatic Substitutions: Chromenone-containing analogs (e.g., ) exhibit rigid, planar structures suitable for intercalation or enzyme inhibition, whereas the target compound’s flexible acetamide tail may favor allosteric binding.

Physicochemical Properties

  • Solubility : The N-(2,4-difluorophenyl) group in the target compound reduces aqueous solubility compared to methoxy or acetamido substitutions (e.g., ).

Q & A

Basic: What are the critical considerations for synthesizing this compound with high purity and yield?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

Cyclization : Reacting 4-chlorophenyl-substituted pyrazole precursors with thiourea or thioacetamide derivatives under basic conditions (e.g., triethylamine) to form the thioether linkage .

Acylation : Introducing the 2,4-difluorophenylacetamide group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents) .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (using ethanol/water) is critical to achieve >95% purity .

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